N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide
Overview
Description
“N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide” is a benzamide derivative . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They have a wide range of biological activities and are often used in medicinal chemistry .
Chemical Reactions Analysis
Benzamides can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzamides, for example, are typically solid at room temperature and have a high melting point .Scientific Research Applications
Pharmacological Interactions and Effects
One study investigated the interaction between 3,4-Methylenedioxymethamphetamine (Ecstasy) and Paroxetine , focusing on pharmacological effects and pharmacokinetics. This research provides insights into the interaction at both pharmacodynamic and pharmacokinetic levels, highlighting how pre-treatment with paroxetine significantly attenuates MDMA-related physiological and psychological effects. This study underscores the complex interplay between various compounds and their impact on human health, relevant to understanding the actions of N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide in a pharmacological context (Farré et al., 2007).
Environmental Exposure and Health Implications
Research into environmental contaminants has shed light on the ubiquitous presence of nonylphenols in food, indicating widespread exposure to endocrine disruptors. Such studies are crucial for understanding the environmental distribution and potential health effects of similar compounds, including N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide. The findings suggest a need for further investigation into the consequences of long-term dietary exposure to these chemicals on human health (Guenther et al., 2002).
Toxicology and Safety Assessments
A study on Gamma-Aminobutyric Acid Neuropharmacological Investigations explored the narcosis produced by nitrogen, argon, or nitrous oxide, providing insights into the mechanisms of action of inert gases and their potential narcotic potency. This research is relevant for understanding the neuropharmacological effects and safety profiles of related compounds, including N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide. It emphasizes the importance of safety assessments and the identification of mechanisms underlying the narcotic actions of various substances (Abraini et al., 2003).
properties
IUPAC Name |
N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-21-10-3-5-11(6-4-10)22-13-7-2-9(14(15)16-18)8-12(13)17(19)20/h2-8,18H,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPGXOTXJEUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)/C(=N/O)/N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9580829 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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